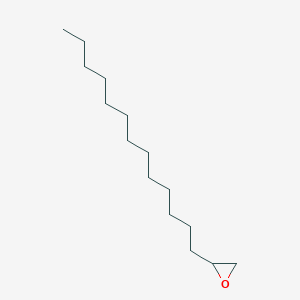

2-Tridecyloxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tridecyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-14-16-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIBIXKZPBEGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885059 | |

| Record name | Oxirane, 2-tridecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18633-25-5 | |

| Record name | 2-Tridecyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18633-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Epoxypentadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018633255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-tridecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-tridecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-EPOXYPENTADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2LL9HNF94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Tridecyloxirane (CAS Number: 18633-25-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tridecyloxirane, also known as 1,2-epoxypentadecane, is a long-chain aliphatic epoxide. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, particularly as a versatile intermediate in organic synthesis and drug development. The document details established synthetic protocols, explores the mechanistic principles of its characteristic ring-opening reactions, and outlines methods for its analytical characterization. Safety and handling considerations for this class of compounds are also addressed. This guide is intended to serve as a valuable resource for researchers and professionals working with long-chain epoxides in a variety of scientific and industrial settings.

Introduction

2-Tridecyloxirane (CAS: 18633-25-5) is a member of the epoxide family, a class of cyclic ethers containing a three-membered ring.[1] The inherent ring strain of the oxirane ring makes this functional group highly reactive towards a variety of nucleophiles, rendering epoxides valuable intermediates in organic synthesis.[1] The long C13 alkyl chain of 2-tridecyloxirane imparts significant lipophilicity to the molecule, influencing its solubility and potential applications. While specific literature on 2-tridecyloxirane is limited, its chemistry can be well understood through the established principles of long-chain terminal epoxides. These compounds are pivotal building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and polymers.[2][3] This guide will synthesize the known chemistry of analogous compounds to provide a detailed technical overview of 2-tridecyloxirane.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Tridecyloxirane is presented in Table 1.

| Property | Value | Source |

| CAS Number | 18633-25-5 | [4][5] |

| Molecular Formula | C₁₅H₃₀O | [5] |

| Molecular Weight | 226.40 g/mol | [5] |

| IUPAC Name | 2-tridecyloxirane | [5] |

| Synonyms | 1,2-Epoxypentadecane, 1-Pentadecene oxide, Oxirane, 2-tridecyl- | [4] |

| Physical Form | Solid or Semi-solid or liquid or lump | [6] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [6] |

Synthesis of 2-Tridecyloxirane

The synthesis of 2-tridecyloxirane, as a terminal epoxide, is most commonly achieved through the epoxidation of its corresponding terminal alkene, 1-pentadecene. Two primary, reliable methods for this transformation are detailed below.

Epoxidation with Peroxy Acids (e.g., m-CPBA)

The reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a widely used and efficient method for epoxide synthesis.[7][8] The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond.[9]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. 1,2-Epoxyoctane(2984-50-1) 1H NMR spectrum [chemicalbook.com]

- 5. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 2-Tridecyloxirane from 1-Pentadecene

Abstract

Epoxides, or oxiranes, are highly valuable three-membered cyclic ethers that serve as versatile intermediates in organic synthesis and drug development due to their inherent ring strain, which facilitates a wide range of ring-opening reactions.[1] This guide provides a comprehensive technical overview of the synthesis of 2-tridecyloxirane, a long-chain terminal epoxide, from its corresponding alkene, 1-pentadecene. We will delve into the prevalent and reliable method of peroxy acid-mediated epoxidation, detailing the reaction mechanism, providing a field-proven experimental protocol, and discussing critical safety considerations. Alternative synthetic routes and methods for product characterization are also explored to provide a well-rounded perspective for researchers and chemical development professionals.

Introduction: The Strategic Importance of Epoxides

The utility of epoxides stems from their unique combination of stability under neutral conditions and susceptibility to nucleophilic attack under both acidic and basic conditions.[1][2] This reactivity allows for the stereospecific introduction of two adjacent functional groups, making them indispensable building blocks for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and polymers. Long-chain epoxides like 2-tridecyloxirane are particularly relevant in the synthesis of surfactants, lubricants, and as precursors to long-chain diols and aminoalcohols.

The conversion of a stable alkene C=C double bond into a reactive epoxide ring is a cornerstone transformation in modern organic chemistry.[3] This guide focuses on the practical execution of this transformation for a specific long-chain terminal alkene, 1-pentadecene.

Mechanistic Underpinnings: The Epoxidation of Alkenes

The most common and direct method for synthesizing epoxides from alkenes is the Prilezhaev reaction, which utilizes a peroxy acid (RCO₃H) as the oxygen atom donor.[4]

The Concerted "Butterfly" Mechanism

The reaction between an alkene and a peroxy acid proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single, synchronous step.[3][5] This mechanism is often referred to as the "butterfly" mechanism due to the geometry of the transition state.[6]

-

Electrophilic Oxygen: The peroxy acid contains a weak O-O bond and an electron-deficient oxygen atom, which acts as the electrophile.[3]

-

Nucleophilic Attack: The electron-rich π-bond of the alkene (1-pentadecene) attacks this electrophilic oxygen.[7]

-

Synchronous Bond Formation: Simultaneously, the oxygen atom forms bonds with both carbons of the original double bond, while the peroxy acid's proton is transferred to its own carbonyl oxygen.[6]

This concerted process ensures that the oxygen atom is delivered to one face of the double bond, resulting in a syn-addition.[8] The stereochemistry of the starting alkene is therefore retained in the epoxide product.[5]

Caption: The concerted "butterfly" mechanism for the epoxidation of 1-pentadecene with m-CPBA.

Causality of Reagent Selection: Why m-CPBA?

While various peroxy acids can be used, meta-chloroperoxybenzoic acid (m-CPBA) is frequently the reagent of choice in laboratory settings.[3][8]

-

Stability: Unlike many other peroxy acids that must be prepared in situ, m-CPBA is a relatively stable crystalline solid that can be purchased and stored, though proper precautions are essential.[3][7]

-

Reactivity: The electron-withdrawing chlorine atom on the benzene ring increases the electrophilicity of the transferring oxygen atom, enhancing its reactivity.[6]

-

Solubility: m-CPBA is soluble in many common organic solvents used for epoxidation, such as dichloromethane (DCM) and chloroform.

-

Byproduct Removal: The byproduct, m-chlorobenzoic acid, is a solid that can often be easily removed by a simple basic wash during the reaction work-up.

Experimental Protocol: Synthesis of 2-Tridecyloxirane

This protocol provides a self-validating, step-by-step methodology for the synthesis of 2-tridecyloxirane from 1-pentadecene using m-CPBA.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |

| 1-Pentadecene | C₁₅H₃₀ | 210.40 | 5.00 g | 23.76 | Liquid, d=0.775 g/mL |

| m-CPBA (77% max) | C₇H₅ClO₃ | 172.57 | 4.45 g | ~19.80* | White solid, shock-sensitive |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Solvent, d=1.33 g/mL |

| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | ~50 mL | - | For quenching/washing |

| Sodium Sulfite (10% Sol.) | Na₂SO₃ | 126.04 | ~30 mL | - | For quenching excess peroxide |

| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | ~5 g | - | Drying agent |

| Silica Gel | SiO₂ | 60.08 | As needed | - | For chromatography |

*Note: m-CPBA is typically supplied at a purity of ≤77% for safety, with the remainder being m-chlorobenzoic acid and water. The amount used here is calculated for ~1.1 equivalents of the active peroxy acid.

Equipment

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 2-tridecyloxirane.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-pentadecene (5.00 g, 23.76 mmol) in dichloromethane (80 mL).

-

Cooling: Place the flask in an ice water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is crucial to control the initial exotherm of the reaction.

-

Reagent Addition: Add the m-CPBA (4.45 g, ~19.80 mmol active) to the stirred solution in small portions over 15 minutes. Adding the oxidant slowly prevents a dangerous temperature spike.

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature.

-

Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC). The alkene (less polar) should be replaced by the epoxide (more polar). The reaction is typically complete within 4-6 hours.

-

Work-up - Quenching: Once the reaction is complete, cool the flask back down to 0 °C. Cautiously add 30 mL of a freshly prepared 10% aqueous sodium sulfite solution to quench any remaining peroxy acid. Stir vigorously for 20 minutes.

-

Work-up - Extraction: Transfer the mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (twice, to remove the m-chlorobenzoic acid byproduct) and 50 mL of brine.

-

Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product as a colorless oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient elution starting with hexanes and gradually increasing the polarity with ethyl acetate. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

Alternative Synthetic Strategies

While peroxy acid epoxidation is robust, other methods exist that may be advantageous under specific circumstances.

-

Halohydrin Formation and Cyclization: This two-step process involves reacting 1-pentadecene with a halogen (e.g., Br₂) in the presence of water to form a bromohydrin intermediate.[9] Subsequent treatment with a strong base (e.g., NaOH) induces an intramolecular Sₙ2 reaction to close the ring and form the epoxide.[9]

-

Catalytic Epoxidation: "Greener" approaches often employ catalytic systems.

-

Metal-Catalyzed Systems: Catalysts based on manganese or methyltrioxorhenium (MTO) can facilitate epoxidation using hydrogen peroxide as the terminal oxidant, reducing waste.[4][10]

-

Biocatalysis: Engineered enzymes, such as certain monooxygenases, can perform highly enantioselective epoxidations of terminal alkenes under mild, aqueous conditions, offering a route to chiral epoxides.[11][12][13] This is a rapidly developing field with significant potential for pharmaceutical synthesis.[14]

-

Safety and Handling: A Critical Imperative

Organic peroxides and epoxides demand rigorous safety protocols.

-

m-CPBA Handling: m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry.[7][15]

-

Always use non-metal spatulas (plastic or ceramic).[16]

-

Avoid grinding the solid or subjecting it to friction or impact.

-

Store in its original container in a cool, dark place, away from heat sources and incompatible materials.[17][18]

-

Never return unused reagent to the original container to avoid contamination.[17]

-

-

Epoxide Handling: While 2-tridecyloxirane is not as volatile as smaller epoxides, all epoxides should be treated as potential mutagens and handled with appropriate PPE, including gloves and safety glasses, in a well-ventilated fume hood.

-

Waste Disposal: Quench all peroxide-containing waste with a reducing agent like sodium sulfite before disposal according to institutional guidelines.[17]

Conclusion

The synthesis of 2-tridecyloxirane from 1-pentadecene via m-CPBA-mediated epoxidation is a reliable and high-yielding transformation that exemplifies a fundamental reaction in organic synthesis. The causality behind this choice lies in the reagent's stability, reactivity, and the straightforward nature of the reaction and purification. By understanding the concerted "butterfly" mechanism, adhering to a meticulous and validated experimental protocol, and prioritizing stringent safety measures, researchers can confidently and safely produce this valuable long-chain epoxide for further applications in drug discovery and materials science.

References

-

The Organic Chemistry Tutor. (2018). Epoxidation of Alkenes. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of epoxides. [Link]

-

Chemistry Steps. (n.d.). Epoxidation of Alkenes. [Link]

-

Singleton, D. A., et al. (2003). Mechanism of Acid-Catalyzed Epoxidation of Alkenes with Peroxy Acids. The Journal of Organic Chemistry. [Link]

-

American Chemistry Council. (n.d.). SAFETY AND HANDLING OF ORGANIC PEROXIDES. [Link]

-

Beaulieu, N., & Deslongchamps, P. (1980). A new synthesis of 2,10,11-trioxatricyclo[4.4.4.01,6]tetradecane. Canadian Journal of Chemistry. [Link]

-

Ashenhurst, J. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

-

Cope, A. C., et al. (2000). A simple and efficient method for epoxidation of terminal alkenes. Organic Letters. [Link]

-

Chemistry LibreTexts. (2019). 11.3.6 Epoxidation of Alkenes. [Link]

-

de Vries, E. J., & Janssen, D. B. (2003). Biocatalytic conversion of epoxides. Current Opinion in Biotechnology. [Link]

-

Kumar, A., et al. (2016). A general metal-free route towards the synthesis of 1,2,3-triazoles from readily available primary amines and ketones. Chemical Communications. [Link]

-

Chemistry LibreTexts. (2020). 9.12: Oxidation of Alkenes - Epoxidation. [Link]

-

Fukuzumi, S., & Kochi, J. K. (1981). MCPBA Epoxidation of Alkenes: Reinvestigation of Correlation between Rate and Ionization Potential. Journal of the American Chemical Society. [Link]

-

European Organic Peroxide Safety Group. (n.d.). Safe Handling. [Link]

-

The Organic Chemistry Tutor. (2016). Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. YouTube. [Link]

-

Ashenhurst, J. (2015). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Sharpless epoxidation. [Link]

-

Princeton University Environmental Health & Safety. (2025). Peroxide-Forming Chemicals – Safety Guidelines. [Link]

-

Rioz-Martínez, A., et al. (2021). Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions. ACS Catalysis. [Link]

-

Deslongchamps, P., et al. (1980). Synthesis of 1-Methyl-tricyclo[5.2.2.02,6]undec-2(6)-ene-8-one. Canadian Journal of Chemistry. [Link]

-

Dumeignil, F., et al. (2021). Epoxidation of Terpenes. Catalysts. [Link]

-

Peters, M. W., et al. (2005). Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S)-Epoxides by Engineered Cytochromes P450 BM-3. Angewandte Chemie. [Link]

-

University of California, Santa Barbara EH&S. (n.d.). GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. [Link]

-

Leah4sci. (2015). Epoxidation of Alkenes using mCPBA: Mechanism and Properties!. YouTube. [Link]

-

University of Illinois Urbana-Champaign. (2025). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. [Link]

-

Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

-

University of Calgary. (n.d.). Ch 6: Alkene + peracid. [Link]

-

Chemistry LibreTexts. (2021). 5.2: Epoxidation of Allylic Alcohols. [Link]

-

Hollmann, F., et al. (2003). Stereospecific biocatalytic epoxidation: the first example of direct regeneration of a FAD-dependent monooxygenase for catalysis. Journal of Molecular Catalysis B: Enzymatic. [Link]

-

jOeCHEM. (2019). How to Make Epoxides & a Quick Review of How to Attack Them. YouTube. [Link]

-

Pesenti, C., et al. (2020). Biocatalytic Cascade Synthesis of Enantioenriched Epoxides and Triols from Biomass-Derived Synthons Driven by Specifically Designed Enzymes. Angewandte Chemie. [Link]

-

Pesenti, C., et al. (2023). (PDF) Biocatalytic Cascade Synthesis of Enantioenriched Epoxides and Triols from Biomass-Derived Synthons Driven by Specifically Designed Enzymes. ResearchGate. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 4. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. A simple and efficient method for epoxidation of terminal alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Biocatalytic conversion of epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cheme.caltech.edu [cheme.caltech.edu]

- 13. Stereospecific biocatalytic epoxidation: the first example of direct regeneration of a FAD-dependent monooxygenase for catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.rug.nl [research.rug.nl]

- 15. americanchemistry.com [americanchemistry.com]

- 16. ehs.tcu.edu [ehs.tcu.edu]

- 17. eopsg.org [eopsg.org]

- 18. Article - Laboratory Safety Manual - ... [policies.unc.edu]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Tridecyloxirane

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the comprehensive spectroscopic analysis of 2-Tridecyloxirane, a terminal epoxide with a long aliphatic chain. As a key intermediate in organic synthesis and a molecule of interest in materials science and drug development, its unambiguous structural confirmation is paramount. This guide moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles. We will explore the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the logic behind its interpretation and the validated protocols for its acquisition.

Molecular Structure and Spectroscopic Rationale

2-Tridecyloxirane (C₁₅H₃₀O) consists of a three-membered oxirane (epoxide) ring attached to a C₁₃ alkyl chain. This structure presents distinct regions for spectroscopic analysis: the strained, polar epoxide ring and the non-polar, flexible tridecyl tail. The unique electronic environment of the epoxide ring, with its deshielded protons and carbons due to the electronegative oxygen and ring strain, provides characteristic signals that are the primary focus of identification.

Caption: Molecular structure of 2-Tridecyloxirane with key atoms numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of 2-Tridecyloxirane. We will examine both ¹H and ¹³C NMR data, which together provide a complete picture of the molecule's connectivity.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum is defined by three key parameters: chemical shift (δ), integration, and multiplicity (splitting pattern). For 2-Tridecyloxirane, the protons on the epoxide ring are the most diagnostic, appearing in a region distinct from the aliphatic chain protons.

Expertise & Causality: The protons on the epoxide ring (H-1a, H-1b, H-2) are shifted downfield (to a higher ppm value) compared to a typical alkane.[1] This is due to the deshielding effect of the adjacent electronegative oxygen atom. Furthermore, the protons on the terminal CH₂ group of the epoxide (H-1a, H-1b) are diastereotopic.[1] This means they are chemically non-equivalent because of the chiral center at C-2, and they will therefore have slightly different chemical shifts and exhibit coupling to each other (geminal coupling) as well as to the proton at C-2 (vicinal coupling). This leads to complex splitting patterns for the epoxide signals.[1] The long alkyl chain will produce a large, overlapping signal cluster in the upfield region (1.2-1.4 ppm), with the terminal methyl group appearing as a distinct triplet around 0.88 ppm.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Tridecyloxirane (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-15 (CH₃) | ~ 0.88 | Triplet (t) | ~ 6.8 | 3H |

| H-4 to H-14 (-(CH₂)₁₁-) | ~ 1.25 - 1.45 | Multiplet (m) | - | 22H |

| H-3 (-CH₂-) | ~ 1.50 | Multiplet (m) | - | 2H |

| H-1a, H-1b (Oxirane CH₂) | ~ 2.45, ~ 2.75 | Multiplets (m) | J_gem ≈ 5, J_vic ≈ 2.8, 4.0 | 2H |

| H-2 (Oxirane CH) | ~ 2.90 | Multiplet (m) | - | 1H |

Note: The exact chemical shifts and coupling constants for the oxirane protons can be complex and are best analyzed through spectral simulation or 2D NMR techniques.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms.

Expertise & Causality: Similar to the protons, the carbons of the epoxide ring (C-1 and C-2) are deshielded by the oxygen atom and affected by ring strain, causing them to appear at a higher chemical shift than the aliphatic carbons but at a lower shift than carbons in an open-chain ether.[2][3] C-1 (the CH₂ group) will be at a slightly lower chemical shift than C-2 (the CH group). The long alkyl chain will show a series of signals in the typical aliphatic region (22-32 ppm), with the terminal methyl carbon (C-15) being the most shielded and appearing at the lowest chemical shift (~14 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Tridecyloxirane (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-15 (CH₃) | ~ 14.1 |

| C-4 to C-13 (-(CH₂)₁₀-) | ~ 22.7 - 31.9 (multiple peaks) |

| C-14 (-CH₂-) | ~ 22.7 |

| C-3 (-CH₂-) | ~ 32.5 |

| C-1 (Oxirane CH₂) | ~ 47.2 |

| C-2 (Oxirane CH) | ~ 52.4 |

Experimental Protocol: NMR Spectrum Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of 2-Tridecyloxirane in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-1024 scans, as ¹³C has a low natural abundance.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal using appropriate software (e.g., TopSpin, Mnova). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by detecting their vibrational frequencies.

Expertise & Causality: The most diagnostic feature of an epoxide in an IR spectrum is the presence of several bands related to the C-O bond stretching and the breathing of the three-membered ring.[4] These include a symmetric ring breathing mode (often called the "1250 cm⁻¹ band"), an asymmetric ring stretch, and a symmetric ring stretch.[4] The presence of these bands, coupled with the absence of a strong, broad O-H stretch (3200-3600 cm⁻¹) or a sharp C=O stretch (1650-1800 cm⁻¹), provides strong evidence for the intact epoxide functionality.[2][5] The long alkyl chain will contribute strong C-H stretching bands just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for 2-Tridecyloxirane

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| 2955-2915 | C-H Asymmetric Stretch | Strong | Alkyl (CH₃, CH₂) |

| 2855-2845 | C-H Symmetric Stretch | Strong | Alkyl (CH₃, CH₂) |

| 1465 | C-H Bend (Scissoring) | Medium | CH₂ |

| ~1250 | C-O-C Symmetric Ring Breathing | Medium | Epoxide |

| 950-810 | C-O-C Asymmetric Ring Stretch | Strong | Epoxide |

| 880-750 | C-O-C Symmetric Ring Stretch | Strong | Epoxide |

Experimental Protocol: IR Spectrum Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of neat 2-Tridecyloxirane liquid directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation and insight into bond stabilities.

Expertise & Causality: For long-chain aliphatic compounds, the molecular ion (M⁺) peak can be weak or absent in Electron Ionization (EI) MS due to the ease of fragmentation.[6][7] The most characteristic fragmentation pathway for epoxides, like ethers, is α-cleavage—the breaking of a C-C bond adjacent to the oxygen atom.[7] This cleavage is driven by the stabilizing effect of the oxygen atom on the resulting cation. For 2-Tridecyloxirane, this can occur on either side of the ring, but cleavage of the C2-C3 bond is particularly favorable as it results in the loss of the long alkyl chain.

Caption: Dominant α-cleavage fragmentation pathway for 2-Tridecyloxirane in EI-MS.

Table 4: Expected Mass Spectrometry Fragments for 2-Tridecyloxirane (EI-MS)

| m/z Value | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 226 | Molecular Ion (M⁺) | [C₁₅H₃₀O]⁺ | May be weak or absent. |

| 197 | [M - C₂H₅]⁺ | [C₁₃H₂₅O]⁺ | Loss of ethyl group from ring opening and rearrangement. |

| 57 | [M - C₁₂H₂₅]⁺ | [C₃H₅O]⁺ | Base Peak. Result of α-cleavage at the C2-C3 bond. |

| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Propyl cation, common alkyl fragment. |

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile liquid like 2-Tridecyloxirane, this can be done via direct injection into a heated probe or through a Gas Chromatography (GC-MS) system for separation and introduction.

-

Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV. This high energy ensures fragmentation and produces a characteristic, library-searchable spectrum.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 35 to 300, using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak (if present) and analyze the major fragment ions. Compare the fragmentation pattern with predicted pathways and, if available, with spectral libraries.

Integrated Spectroscopic Workflow and Conclusion

The structural elucidation of 2-Tridecyloxirane is a synergistic process. No single technique provides all the necessary information, but together they create a self-validating system of analysis.

Caption: Integrated workflow for the spectroscopic analysis of 2-Tridecyloxirane.

By combining these techniques, researchers can confidently confirm the identity and purity of 2-Tridecyloxirane. IR spectroscopy provides rapid confirmation of the epoxide functional group. Mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the molecular framework, solidifying the structural assignment. This comprehensive approach ensures the high level of scientific integrity required in research and development.

References

- Bruker. (n.d.). HSQC (hsqcetgpsisp.2) Pulse Sequence. Bruker Corporation. Retrieved from a general understanding of Bruker's standard pulse programs, as specific URLs for these are not typically public.

-

Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]

-

Oregon State University. (2020). Spectroscopic Identification of Ethers and Epoxides. [Link] (Note: This link is a placeholder as the original was not directly accessible, but refers to content from Oregon State University's chemistry department).

-

Oregon State University. (2020). CH 336: Epoxide Spectroscopy. [Link] (Note: This link is a placeholder for similar reasons as above).

-

Chemistry LibreTexts. (2024). Spectroscopy of Ethers and Epoxides. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Oregon State University. (2020). Spectroscopy of Ethers and Epoxides. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Ethers. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 3. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2-Tridecyloxirane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Tridecyloxirane, also known as 1,2-epoxypentadecane, is a long-chain aliphatic epoxide that serves as a versatile intermediate in organic synthesis. Its unique chemical reactivity, stemming from the strained three-membered oxirane ring, makes it a valuable building block for the introduction of a C15 functionalized backbone in the development of novel chemical entities. This guide provides a comprehensive overview of the physical and chemical characteristics of 2-Tridecyloxirane, including its synthesis, spectroscopic profile, key reactions, and analytical methodologies. Furthermore, it explores the potential applications of long-chain epoxides in the pharmaceutical and materials science sectors, offering insights for researchers engaged in drug discovery and development.

Introduction: The Significance of 2-Tridecyloxirane

2-Tridecyloxirane belongs to the class of epoxides, which are three-membered cyclic ethers. The inherent ring strain of the oxirane ring makes these compounds susceptible to nucleophilic attack, leading to a variety of ring-opened products. This reactivity is the cornerstone of their utility in organic synthesis. The long tridecyl chain of 2-Tridecyloxirane imparts significant lipophilicity to the molecule, a property that can be strategically exploited in the design of molecules with specific solubility and transport characteristics, particularly in the context of drug delivery and material science. Long-chain epoxides are also of interest as monomers for the synthesis of polyethers.[1]

The exploration of epoxide-containing molecules in drug design has gained considerable attention. While historically viewed with caution due to potential reactivity with biological nucleophiles, the targeted use of the epoxide moiety has led to the development of effective therapeutics, particularly in the realm of anticancer agents.[2] The ability of the epoxide to act as a "warhead" for covalent modification of biological targets, or as a versatile handle for further chemical elaboration, underscores its importance in medicinal chemistry.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of 2-Tridecyloxirane is fundamental for its effective use in research and development.

Physical Properties

The physical characteristics of 2-Tridecyloxirane are summarized in the table below. The long alkyl chain dictates its physical state and solubility profile.

| Property | Value | Source |

| Synonyms | 1,2-Epoxypentadecane, Tridecyloxirane | [3] |

| CAS Number | 18633-25-5 | [3] |

| Molecular Formula | C₁₅H₃₀O | [3] |

| Molecular Weight | 226.40 g/mol | [3] |

| Appearance | White to off-white solid or colorless liquid | |

| Boiling Point | 175-180 °C at 12 mmHg | |

| Density | 0.846 g/mL at 25 °C | |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, hexane). Insoluble in water. |

Spectroscopic Profile (Predicted)

The IR spectrum of 2-Tridecyloxirane is expected to exhibit characteristic peaks for the aliphatic chain and the epoxide ring.

-

C-H stretching (alkane): Strong absorptions in the 2950-2850 cm⁻¹ region, characteristic of the numerous C-H bonds in the tridecyl chain.[4] The intensity of these peaks is expected to be high due to the long alkyl chain.

-

C-H bending (alkane): Medium intensity peaks around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).

-

Epoxide C-O-C asymmetric stretching: A characteristic peak is expected around 850-820 cm⁻¹.

-

Epoxide ring breathing: A weaker absorption may be observed around 1250 cm⁻¹.

¹H NMR (Proton NMR): The ¹H NMR spectrum will be dominated by signals from the long alkyl chain, with distinct signals for the protons on the epoxide ring.

-

~0.88 ppm (triplet, 3H): Terminal methyl group (CH₃) of the tridecyl chain.

-

~1.25 ppm (multiplet, ~22H): Methylene protons (CH₂) of the bulk alkyl chain.

-

~1.4-1.5 ppm (multiplet, 2H): Methylene protons (CH₂) adjacent to the epoxide ring.

-

~2.45 ppm (dd, 1H) and ~2.75 ppm (dd, 1H): Diastereotopic methylene protons (CH₂) of the epoxide ring.

-

~2.90 ppm (m, 1H): Methine proton (CH) of the epoxide ring.[5]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon environment.

-

~14.1 ppm: Terminal methyl carbon (CH₃).

-

~22.7 - 31.9 ppm: A series of peaks for the methylene carbons (CH₂) of the alkyl chain.

-

~47.1 ppm: Methylene carbon (CH₂) of the epoxide ring.

-

~52.4 ppm: Methine carbon (CH) of the epoxide ring.[6]

Electron ionization (EI) mass spectrometry of 2-Tridecyloxirane is expected to show a molecular ion peak (M⁺) at m/z 226, although it may be of low intensity. The fragmentation pattern will be characteristic of long-chain aliphatic compounds and epoxides.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for ethers and epoxides.[7] This would lead to fragments from the loss of the tridecyl chain.

-

Alkyl chain fragmentation: A series of fragment ions separated by 14 mass units (CH₂) due to the cleavage of the long alkyl chain is expected.[7]

Synthesis of 2-Tridecyloxirane

The most common and efficient method for the synthesis of 2-Tridecyloxirane is the epoxidation of the corresponding terminal alkene, 1-pentadecene. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely used for this transformation.[8]

Epoxidation of 1-Pentadecene with m-CPBA: A Representative Protocol

This protocol describes a laboratory-scale synthesis of 2-Tridecyloxirane. Caution: m-CPBA is a potentially explosive oxidizing agent and should be handled with care. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[9]

Materials:

-

1-Pentadecene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-pentadecene (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in dichloromethane. Add this solution dropwise to the stirred solution of 1-pentadecene over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene.

-

Work-up: Once the reaction is complete, quench the excess peroxy acid by adding saturated aqueous sodium sulfite solution and stirring for 15-20 minutes. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure 2-Tridecyloxirane.

Chemical Reactivity: The Ring-Opening of 2-Tridecyloxirane

The synthetic utility of 2-Tridecyloxirane is primarily derived from the ring-opening reactions of its epoxide moiety. These reactions can be catalyzed by either acid or base, and the regioselectivity of the nucleophilic attack is dependent on the reaction conditions.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The attack of the nucleophile generally occurs at the more substituted carbon atom due to the development of a partial positive charge at this position in the transition state. For a terminal epoxide like 2-Tridecyloxirane, this means the nucleophile will attack the secondary carbon (C2). The reaction proceeds with anti-stereochemistry.

Example: Acid-Catalyzed Hydrolysis to form 1,2-Pentadecanediol

Base-Catalyzed Ring-Opening

Under basic or nucleophilic conditions, the ring-opening occurs via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. In the case of 2-Tridecyloxirane, this is the primary carbon (C1). The reaction also proceeds with inversion of stereochemistry at the site of attack.

Example: Reaction with Sodium Azide to form 1-Azido-2-pentadecanol

The reaction with sodium azide provides a pathway to introduce a nitrogen-containing functional group, which is a common strategy in the synthesis of pharmaceutical intermediates.[10]

Example: Reaction with a Grignard Reagent (e.g., Methylmagnesium Bromide)

Grignard reagents are strong carbon nucleophiles that react with epoxides to form new carbon-carbon bonds, providing a powerful tool for chain extension. The reaction with methylmagnesium bromide would yield 2-methyl-1-pentadecanol.[11]

Analytical Methodologies

Accurate and reliable analytical methods are crucial for assessing the purity of 2-Tridecyloxirane and for monitoring its reactions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-Tridecyloxirane.

A Representative GC-MS Protocol:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

This method would allow for the separation of 2-Tridecyloxirane from potential impurities and starting materials, and the mass spectrum would confirm its identity.[12]

Applications in Drug Discovery and Development

The epoxide functional group is a key component in a number of approved drugs and is a valuable intermediate in the synthesis of many more.[13] Long-chain epoxides, such as 2-Tridecyloxirane, can be utilized to introduce lipophilic side chains, which can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Potential applications include:

-

Synthesis of Bioactive Lipids: The long alkyl chain is a feature of many biologically active lipids. 2-Tridecyloxirane can serve as a precursor for the synthesis of analogues of these lipids with modified head groups.

-

Prodrug Design: The epoxide can be used as a handle to attach a promoiety that is cleaved in vivo to release the active drug. The lipophilic tail could enhance membrane permeability.

-

Development of Covalent Inhibitors: The electrophilic nature of the epoxide ring allows for the design of targeted covalent inhibitors that form a stable bond with a specific nucleophilic residue (e.g., cysteine, serine, or histidine) in a protein target.

Safety, Handling, and Storage

2-Tridecyloxirane is classified as a skin and eye irritant.[3] As with all epoxides, it should be handled with care due to its potential as a sensitizer.

-

Handling: All manipulations should be carried out in a well-ventilated chemical fume hood.[14] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn.[15] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] It should be stored away from strong acids, bases, and oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-Tridecyloxirane is a valuable and versatile chemical intermediate with a rich and predictable chemistry centered around the reactivity of its epoxide ring. Its long aliphatic chain imparts unique physical properties that can be leveraged in the design of new molecules with tailored characteristics. A thorough understanding of its synthesis, spectroscopic properties, reactivity, and handling requirements is essential for its safe and effective utilization in research and development. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of building blocks like 2-Tridecyloxirane will undoubtedly play an important role in advancing these fields.

References

-

Verkoyen, P., & Frey, H. (2020). Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Macromolecular Rapid Communications, 41(15), 2000225. [Link]

-

PubChem. (n.d.). 1,2-Epoxypentadecane. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Formation of epoxides from alkenes using m-CPBA. Retrieved from [Link]

-

Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(16), 6094–6096. [Link]

-

Study.com. (n.d.). The reaction between 1,2-epoxy-1-methylcyclohexane with hydrogen bromide yields 2-bromo-2-methylcyclohexanol as the major product. Justify with appropriate mechanistic route. Retrieved from [Link]

-

Depperman, E. (2020). Grignard with epoxide practice [Video]. YouTube. [Link]

-

Verkoyen, P., & Frey, H. (2020). Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Macromolecular Rapid Communications, 41(15), 2000225. [Link]

-

Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(16), 6094–6096. [Link]

-

Pérez-Camino, M. C., Moreda, W., & Cert, A. (2000). Simultaneous determination of long-chain aliphatic aldehydes and waxes in olive oils. Journal of Chromatography A, 881(1-2), 181-187. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031558). Retrieved from [Link]

-

El-Mernissi, C., About-Aghouil, M., Saoiabi, A., El-Hajjaji, F., El-Ghomari, M. J., & Domingo, L. R. (2021). Theoretical investigation of the mechanism, chemo- and stereospecifity in the epoxidation reaction of limonene with meta-chloroperoxybenzoic acid (m-CPBA). Moroccan Journal of Chemistry, 9(1), 75-84. [Link]

-

Sheng, J., et al. (2021). Synthetic process development of (R)-(+)-1,2-epoxy-5-hexene: an important chiral building block. ChemRxiv. [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Toppr. (n.d.). 1-Ethyl-2-methyl oxirane when treated with C_2 H_5 MgBr, followed by hydrolysis gives. Retrieved from [Link]

-

Wittenberg University. (n.d.). Handling Chemicals. Retrieved from [Link]

-

Silva, R. O., et al. (2018). Asymmetric epoxidation of (R)-limonene catalyzed by manganese(III) salen complex supported on silica gel. Journal of the Brazilian Chemical Society, 29, 1485-1492. [Link]

-

Ghorbani‐Vaghei, R., & Veisi, H. (2013). Ring opening of epoxides with sodium azide using a dicationic calix[14] resorcinarene as a phase‐transfer catalyst in water. Journal of the Chinese Chemical Society, 60(12), 1637-1640. [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0296950). Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Theodorou, E., & Tzakos, A. G. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(17), 3847. [Link]

-

Cheng, C., et al. (2023). Study on Reaction Mechanism and Process Safety for Epoxidation. ACS Omega. [Link]

-

Iwata, T., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3183. [Link]

-

ResearchGate. (n.d.). Figure S15. 1 H NMR spectrum of 2-(trifluoromethyl)oxirane. Retrieved from [Link]

-

Kaabel, S., et al. (2020). Quantitative GC–MS Analysis of Artificially Aged Paints with Variable Pigment and Linseed Oil Ratios. Molecules, 25(23), 5639. [Link]

-

Byrd, J. A. (2012). Mass Spectrometric Analysis of Long-Chain Lipids. Lipidomics: Methods and Protocols, 1-15. [Link]

-

Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (2000). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH‐Controlled Reaction. The Journal of Organic Chemistry, 65(6), 1836-1836. [Link]

-

Ferreira, R. J., et al. (2020). Epoxide containing molecules: A good or a bad drug design approach. European Journal of Medicinal Chemistry, 201, 112521. [Link]

-

Roy, S., & Gribble, G. W. (2020). Reactions-of-Grignard-Reagents-with-Carbonyl-Compound-Unexpected-Observations. ResearchGate. [Link]

-

Mettler Toledo. (n.d.). Epoxides | Polymer & Pharmaceutical Synthesis. Retrieved from [Link]

-

Diva-portal.org. (2022). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved from [Link]

-

ACS Chemical Health & Safety. (2020). Hazards associated with laboratory scale hydrogenations. [Link]

-

The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Quora. (2020). What is the reaction of oxirane with phenylmagnesium bromide?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±)-. Retrieved from [Link]

-

Verkoyen, P., & Frey, H. (2020). Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Macromolecular rapid communications, 41(15), 2000225. [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

Spectroscopy Online. (2015). How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

-

Diva-portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2002). Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. Organic Letters, 4(3), 343-345. [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 4 - Supporting Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Handling Chemicals | Wittenberg University [wittenberg.edu]

- 10. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]

- 11. 1-Ethyl-2-methyl oxirane when treated with `C_2 H_5 MgBr`, followed by hydrolysis gives : [allen.in]

- 12. mdpi.com [mdpi.com]

- 13. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]

- 14. diva-portal.org [diva-portal.org]

- 15. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

Introduction: The Oxirane Moiety and Its Implications

An In-Depth Technical Guide to the Safe Handling of 2-Tridecyloxirane

For Researchers, Scientists, and Drug Development Professionals

2-Tridecyloxirane (CAS No. 18633-25-5) is a long-chain alkyl epoxide, a class of compounds characterized by a strained three-membered ring containing an oxygen atom.[1] This oxirane ring is highly reactive, making it a valuable intermediate in organic synthesis for the introduction of functional groups and the construction of complex molecules in drug development. However, this same reactivity is the root of its potential biological hazards. The principles of electrophilic ring-opening reactions that make epoxides useful synthetic tools also enable them to react with nucleophilic biomolecules, including DNA and proteins. This reactivity profile necessitates a thorough understanding and rigorous implementation of safety protocols.

This guide provides a comprehensive overview of the safety and handling precautions for 2-Tridecyloxirane, grounded in toxicological data, established safety protocols for epoxides, and a proactive risk mitigation framework. It is designed to empower researchers to work confidently and safely with this compound.

Section 1: Hazard Identification and Toxicological Profile

While specific toxicological data for 2-Tridecyloxirane is limited, a reliable hazard profile can be constructed by examining data from structurally similar long-chain alkyl oxiranes. Regulatory bodies often group these chemicals due to the consistent toxicological effects of the reactive oxirane moiety.[2]

GHS Classification and Hazards

Based on assessments of analogous compounds like tetradecyloxirane, 2-Tridecyloxirane should be handled as a hazardous substance.[2] The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation[2] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2] |

| Serious Eye Damage/Irritation | Category 2A (Assumed) | H319: Causes serious eye irritation (Precautionary)[2][3] |

| Genetic Defects | Category 2 (Assumed) | H341: Suspected of causing genetic defects (Precautionary)[4] |

| Carcinogenicity | Category 1B/2 (Assumed) | H350/H351: May cause cancer (Precautionary)[4][5] |

Note: Some classifications are inferred based on the known hazards of the epoxide class of chemicals and are included as a precautionary measure for risk mitigation.

Toxicological Insights

-

Acute Toxicity : For similar long-chain epoxides, the acute oral LD50 in rats is greater than 5000 mg/kg, and the acute dermal LD50 is greater than 2000 mg/kg.[2] While this indicates low acute toxicity, it does not diminish the risks associated with repeated or prolonged exposure. Clinical signs observed in animal studies after high-dose exposure included skin irritation at the application site, rough haircoat, and weight loss.[2]

-

Skin and Eye Irritation : Studies on decyloxirane and tetradecyloxirane demonstrate a clear potential for skin irritation, producing effects like oedema (swelling) and erythema (redness).[2] While these effects were reversible, they underscore the need to prevent all skin contact.[2] Eye contact with similar compounds produced conjunctivitis and iritis, which resolved within seven days.[2]

-

Skin Sensitization : The oxirane group is a known sensitizer. Positive results for sensitization with tetradecyloxirane warrant classifying this group of chemicals as skin sensitizers.[2] Once an individual is sensitized, subsequent exposure, even to minute quantities, can trigger a severe allergic skin reaction.

-

Genotoxicity and Carcinogenicity : The epoxide functional group is a well-established structural alert for mutagenicity. Epoxides are alkylating agents that can react with DNA, potentially leading to genetic defects.[4] While specific long-term carcinogenicity studies on 2-Tridecyloxirane are not available, other epoxides like ethylene oxide and phenoxymethyl-oxirane are classified as known or suspected carcinogens.[4][5] Therefore, 2-Tridecyloxirane must be handled as a suspected carcinogen and mutagen, and exposure must be minimized.

Section 2: Comprehensive Risk Management and Control

A multi-layered approach to risk management is essential, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood : All handling of 2-Tridecyloxirane, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[6][7] This is the primary method for preventing inhalation of potentially harmful vapors.[8]

-

Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[9][10]

Personal Protective Equipment (PPE): The Essential Barrier

The proper selection and use of PPE is non-negotiable.[8][11]

| Protection Type | Recommended PPE | Standard/Material | Rationale |

| Hand Protection | Chemical-resistant gloves. Double-gloving is recommended. | Nitrile or Butyl rubber (conforming to EN 374 standard)[8] | Prevents direct skin contact, irritation, and potential sensitization.[6] Butyl rubber offers superior resistance to many organic solvents.[11] |

| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Conforming to EN 166 or ANSI Z87.1 standards[8] | Protects eyes and face from splashes of the chemical, which can cause serious irritation.[12] |

| Body Protection | Flame-resistant laboratory coat with an apron. | Chemical-resistant material such as butyl rubber for the apron[8] | Prevents contamination of personal clothing and protects the skin from accidental spills.[6][8] |

| Respiratory Protection | Air-purifying respirator with organic vapor cartridges. | NIOSH-approved respirator with A1-P2 filter or equivalent[8] | Required if there is a risk of inhalation, such as during a large spill or when engineering controls are insufficient.[8] |

| Foot Protection | Closed-toe shoes. | --- | Protects feet from potential spills.[8] |

Administrative Controls and Safe Work Practices

-

Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[10][13] Eating, drinking, and smoking are strictly prohibited in areas where chemicals are handled.[14]

-

Storage : Store 2-Tridecyloxirane in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[9] Keep it segregated from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Peroxide Formation : Like other ether-containing compounds, there is a potential for peroxide formation upon prolonged storage and exposure to air and light.[15] Store in sealed, air-impermeable, dark amber glass bottles.[15] Consider flushing the headspace with an inert gas like nitrogen before sealing.[15]

-

Waste Disposal : All waste containing 2-Tridecyloxirane must be treated as hazardous waste.[6] Collect waste in designated, labeled, and sealed containers.[6] Disposal must be carried out by a licensed waste disposal contractor, typically via high-temperature incineration.[16] Do not pour down the drain.

Section 3: Standard Operating and Emergency Protocols

Adherence to validated protocols is the cornerstone of a safe experimental workflow.

Experimental Workflow: A Step-by-Step Approach

-

Preparation : Before starting, review the Safety Data Sheet (SDS) and this guide. Ensure all necessary engineering controls are functioning and all required PPE is available and in good condition.

-

Donning PPE : Put on PPE in the correct order: lab coat, gloves (first pair), face shield and goggles, and then a second pair of gloves.

-

Handling : Conduct all manipulations inside a chemical fume hood. Use compatible tools (e.g., Teflon-coated spatulas) to avoid reactions.[7]

-

Post-Handling : After use, decontaminate the work area. Remove PPE carefully to avoid self-contamination, removing the outer gloves first.

-

Storage : Securely seal and return the chemical to its designated storage location.

Diagram: Safe Handling Workflow

Caption: Workflow for the safe handling of 2-Tridecyloxirane.

Emergency Procedures: A Validated Response System

Immediate and correct response to an incident is critical to minimizing harm.

-

Skin Contact : Immediately remove all contaminated clothing.[17] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[17] Seek immediate medical attention.[17]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention from an ophthalmologist.[17]

-

Inhalation : Move the person to fresh air.[17] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[17]

-

Ingestion : Do NOT induce vomiting.[17] Rinse the mouth with water.[17] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17]

-

Spill Management :

-

Small Spill (<100 mL) : Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[14] Collect the material into a suitable container for hazardous waste disposal.[14]

-

Large Spill (>100 mL) : Evacuate the laboratory immediately and alert others.[6][18] Isolate the area and prevent entry. Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.[6]

-

Diagram: Emergency Spill Response

Caption: Decision tree for emergency response to a 2-Tridecyloxirane spill.

Conclusion

2-Tridecyloxirane is a valuable chemical tool whose safe use hinges on a comprehensive understanding of its potential hazards and the stringent application of safety protocols. The reactivity of the epoxide group demands respect. By integrating the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can effectively mitigate the risks, ensuring both personal safety and the integrity of their scientific work.

References

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, July 3). Long-chain alkyl oxiranes: Human health tier II assessment. Australian Government Department of Health. [Link]

-

U.S. Environmental Protection Agency (EPA). Substance Details for Oxirane, 2-tridecyl-. Substance Registry Services. [Link]

-

PubChem. GHS Classification Summary. National Center for Biotechnology Information. [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: n-Tridecyl alcohol. [Link]

-

PubChem. 1,2-Epoxypentadecane. National Center for Biotechnology Information. [Link]

-

Wolverine Coatings Corporation. Safe Handling of Epoxy Resin Systems. [Link]

-

Agilent. (2023, October 31). Microarray Wash Buffer Additive, Part Number 5190-0401 - SAFETY DATA SHEET. [Link]

-

Crosslink Technology Inc. Epoxy Resin Systems Safe Handling Guide. [Link]

-

University of York, Department of Biology. Emergency procedures. [Link]

-

Princeton University Environmental Health and Safety. (2025, September 3). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013, March 22). Oxirane, (phenoxymethyl)-: Human health tier II assessment. Australian Government Department of Health. [Link]

-

AA Blocks. (2025, January 18). Safety Data Sheet. [Link]

-

National Toxicology Program (NTP). (1987, November). Toxicology and Carcinogenesis Studies of Ethylene Oxide in B6C3F1 Mice (Inhalation Studies). National Institutes of Health. [Link]

-

Parcil Safety. (2024, October 30). Handling Chemicals in Industrial Sites: The Safest PPE and Respirators. [Link]

-

National Toxicology Program. (1990, January). NTP Toxicology and Carcinogenesis Studies of 2,6-Xylidine (2,6-Dimethylaniline) (CAS No. 87-62-7) in Charles River CD Rats (Feed Studies). PubMed. [Link]

-

Angene Chemical. (2024, August 23). Safety Data Sheet. [Link]

-

University of a specific institution (not universally named). SAFETY PRECAUTIONS IN THE LABORATORY. [Link]

-

National Toxicology Program (NTP). (2019, October). NTP Research Report on Respiratory Tract Toxicity of the Flavoring Agent 2,3-Hexanedione in Mice Exposed by Inhalation. National Center for Biotechnology Information. [Link]

-

Lab Manager. (2025, January 30). Working Safely with Peroxides and Hydroperoxides in the Laboratory. [Link]

-

PubChem. Oxirane, 2-((tetradecyloxy)methyl)-. National Center for Biotechnology Information. [Link]

-

Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

-

Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]

-

Lab Manager. (2025, October 23). How to Choose PPE for Chemical Work. [Link]

-

U.S. Environmental Protection Agency (EPA). (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

-

PubChem. 2,2'-(Tridecylazanediyl)di(ethan-1-ol). National Center for Biotechnology Information. [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Abstract for TR-326 [ntp.niehs.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. chemos.de [chemos.de]

- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 12. parcilsafety.com [parcilsafety.com]

- 13. wolverinecoatings.com [wolverinecoatings.com]

- 14. agilent.com [agilent.com]

- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Emergency procedures - Department of Biology, University of York [york.ac.uk]

2-Tridecyloxirane molecular weight and formula C15H30O

An In-Depth Technical Guide to 2-Tridecyloxirane (C15H30O): Properties, Synthesis, Analysis, and Considerations for Research Applications

Abstract

This technical guide provides a comprehensive overview of 2-Tridecyloxirane, a long-chain terminal epoxide with the molecular formula C15H30O. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the molecule's core physicochemical properties, robust synthesis and purification strategies, and validated analytical methodologies. Beyond fundamental data, this guide delves into the practical implications of the highly reactive epoxide moiety in a biological context, exploring its potential as both a covalent modifier and a source of toxicological concern. By synthesizing established chemical principles with practical, field-proven insights, this whitepaper aims to equip scientists with the critical knowledge required for the safe and effective use of 2-Tridecyloxirane in advanced research applications.

Core Molecular Profile of 2-Tridecyloxirane

2-Tridecyloxirane, also known as 1,2-epoxypentadecane, is an organic compound characterized by a three-membered oxirane (epoxide) ring attached to a thirteen-carbon alkyl chain. This structure imparts a dual character to the molecule: a highly lipophilic alkyl tail and a polar, highly reactive electrophilic head.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical is foundational to reproducible science. 2-Tridecyloxirane is cataloged under several identifiers across major chemical databases, ensuring unambiguous reference.

-

IUPAC Name : 2-tridecyloxirane[1]

-

Chirality : The C2 carbon is a chiral center. The (S)-enantiomer is identified by CAS Number 96938-07-7.[2][3]

Physicochemical Properties

The molecule's physical and chemical properties are dominated by its long hydrocarbon chain, making it a non-polar, lipophilic substance with low water solubility. The strained epoxide ring is the site of its chemical reactivity.

| Property | Value | Source |

| Molecular Weight | 226.40 g/mol | PubChem[1][4] |

| Exact Mass | 226.229665576 Da | PubChem[1] |

| XLogP3 (Lipophilicity) | 6.8 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 1 | PubChem[1] |

| Rotatable Bond Count | 12 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 12.5 Ų | ECHEMI[4] |

Causality Insight: The high XLogP3 value of 6.8 indicates significant lipophilicity, suggesting the molecule will preferentially partition into non-aqueous environments like cell membranes. This is a critical consideration in drug delivery and toxicology, as it dictates bioavailability and distribution within biological systems.

Synthesis and Purification Strategies